molecular formula C8H6ClF3O2 B1425558 5-Chloro-2-(trifluoromethoxy)benzyl alcohol CAS No. 874821-52-0

5-Chloro-2-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1425558
CAS No.: 874821-52-0
M. Wt: 226.58 g/mol
InChI Key: JIVPVUAGDRWIBR-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)benzyl alcohol (CAS RN: 261763-21-7) is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol . It is characterized by a density of approximately 1.416 g/cm³ and a boiling point of 225°C . As a benzyl alcohol derivative bearing both chloro and trifluoromethoxy substituents, it serves as a versatile building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is classified as hazardous, with potential to cause skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . It is essential to handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. For more specific data, such as NMR spectra or chromatographic information, please contact our technical support team.

Properties

IUPAC Name

[5-chloro-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVPVUAGDRWIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Corresponding Benzyl Alcohol Derivatives

Method Overview:
One of the direct approaches involves oxidizing a suitably substituted benzyl alcohol precursor. This method is often employed when the benzyl alcohol is readily available or can be synthesized via substitution reactions.

Key Reaction:

  • Starting from 5-chloro-2-(trifluoromethoxy)benzyl alcohol , oxidation can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane, which selectively oxidizes primary alcohols to aldehydes or ketones, but under controlled conditions, can be used to maintain the alcohol functionality if desired.

Research Findings:

  • A synthesis reported involves dissolving (5-chloro-2-trifluoromethylphenyl)-methanol in dichloromethane, adding pyridinium chlorochromate, and stirring for approximately 2 hours, followed by filtration and chromatography to obtain the target alcohol with high yield (~82%).

Advantages:

  • High selectivity and yield.
  • Relatively straightforward procedure.

Limitations:

  • Use of chromium-based oxidants raises environmental concerns.

Chloromethylation Followed by Hydrolysis

Method Overview:
Chloromethylation of aromatic compounds is a common route to introduce a benzyl chloride intermediate, which can then be hydrolyzed to the corresponding benzyl alcohol.

Reaction Steps:

Step Description Reagents & Conditions
1 Chloromethylation of aromatic ring 4-halo phenylfluoroform + paraformaldehyde + chlorinating agent (e.g., formaldehyde with hydrochloric acid)
2 Formation of benzyl chloride Reaction under acidic conditions
3 Hydrolysis to benzyl alcohol Treatment with aqueous acid or base

Research Findings:

  • A patent describes synthesizing 2-halogeno-5-trifluoromethyl benzyl alcohol via chloromethylation of 4-halo phenylfluoroform, followed by esterification with organic acids, and hydrolysis to yield the benzyl alcohol.

Advantages:

  • High yield and operational simplicity.
  • Suitable for large-scale synthesis.

Limitations:

  • Multi-step process involving chloromethylation and hydrolysis, which may generate halogenated waste.

Reduction of Benzyl Derivatives

Method Overview:
Reduction of benzyl esters or acids to benzyl alcohols is a common route, especially when the benzyl ester or acid is accessible.

Key Reaction:

  • Reduction with borane-tetrahydrofuran (BH3·THF) under inert atmosphere, followed by acid work-up, yields the benzyl alcohol.

Research Findings:

  • A documented synthesis involves starting from 2-chloro-5-trifluoromethylbenzoic acid , reducing with borane in tetrahydrofuran, and then hydrolyzing with hydrochloric acid to obtain the benzyl alcohol with yields around 85%.

Advantages:

  • High efficiency and selectivity.
  • Suitable for sensitive functional groups.

Limitations:

  • Requires handling of borane reagents, which are pyrophoric.

Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Type Typical Yield Environmental Impact Notes
Oxidation Benzyl alcohol derivatives Pyridinium chlorochromate Oxidation ~82% Moderate (chromium waste) Suitable for direct oxidation
Chloromethylation & Hydrolysis Aromatic halides + formaldehyde Formaldehyde, HCl Electrophilic substitution + hydrolysis High Moderate Multi-step, scalable
Reduction of Benzoyl Derivatives Benzoyl chlorides or acids Borane in THF Reduction ~85% High (hazardous reagents) Good for sensitive groups

Considerations for Industrial Synthesis

  • Environmental and Safety Concerns:
    Methods involving chromium reagents or halogenated waste require proper waste management and may be less desirable for large-scale production.

  • Operational Simplicity:
    Chloromethylation followed by hydrolysis offers a straightforward route with high yields, making it suitable for industrial applications.

  • Purity and Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence the purity and yield of the final benzyl alcohol.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H6ClF3O2
  • Molecular Weight : 226.58 g/mol
  • IUPAC Name : [5-chloro-2-(trifluoromethoxy)phenyl]methanol
  • Melting Point : 52°C to 54°C

Chemistry

5-Chloro-2-(trifluoromethoxy)benzyl alcohol serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Synthesis of Pharmaceuticals : It is utilized in the synthesis of pharmaceutical compounds, acting as a building block for more complex molecules.
  • Agrochemicals Production : The compound is also employed in the production of agrochemicals, contributing to the development of herbicides and pesticides.

Biology

In biological research, this compound is used for:

  • Enzyme Studies : It acts as a probe to study enzyme-catalyzed reactions, helping researchers understand biochemical pathways.
  • Cell Culture Applications : The compound is used in cell culture and modification processes, facilitating studies in cell biology and tissue engineering.

Medicine

This compound has potential therapeutic applications:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents, particularly in targeting specific biological pathways.
  • Investigational Studies : The compound is involved in various investigational studies aimed at discovering new treatments for diseases.

Analytical Applications

The compound's properties also lend themselves to analytical applications:

  • Analytical Testing : It is used in analytical chemistry for testing and characterization of other compounds, providing insights into their structures and behaviors.

Synthesis Pathways

A notable study outlines the synthesis of this compound through nucleophilic substitution reactions involving trifluoromethyl iodide and 5-chloro-2-hydroxybenzaldehyde under basic conditions. This method highlights its utility as a versatile intermediate in organic synthesis.

Research has demonstrated that derivatives of this compound exhibit significant biological activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares key physical properties of 5-chloro-2-(trifluoromethoxy)benzyl alcohol with structurally related benzyl alcohols:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound* Not explicitly listed C₈H₆ClF₃O₂ ~210.58 (estimated) ~255 (estimated) ~1.6 (estimated)
5-Bromo-2-(trifluoromethoxy)benzyl alcohol 685126-86-7 C₈H₆BrF₃O₂ 283.51 255.7 1.696
2-Chloro-5-(trifluoromethyl)benzyl alcohol 64372-62-9 C₈H₆ClF₃O 210.58 Not reported Not reported
4-(Trifluoromethoxy)benzyl alcohol 1736-74-9 C₈H₇F₃O₂ 192.14 220–222 1.38
5-Fluoro-2-(trifluoromethyl)benzyl alcohol 238742-82-0 C₈H₆F₄O 194.13 Not reported Not reported

*Estimated based on halogen substitution trends (bromo → chloro reduces molecular weight by ~35 g/mol).

Key Observations:
  • Halogen Effects : Chlorine and bromo substituents increase molecular weight compared to fluorine. Bromine further elevates density (1.696 g/cm³ vs. ~1.6 for chloro).
  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group (in trifluoromethoxy derivatives) introduces stronger electron-withdrawing effects compared to -CF₃, altering reactivity in nucleophilic substitutions.
  • Positional Isomerism : Substitution at the 2-position (ortho) vs. 4-position (para) influences steric hindrance and solubility. For example, 4-(trifluoromethoxy)benzyl alcohol has a lower boiling point (220–222°C) than ortho-substituted analogues.
This compound:

While direct synthesis data are unavailable, analogous methods involve:

Nucleophilic Substitution : Reacting chlorinated benzyl halides with trifluoromethoxy precursors under basic conditions.

Benzyl Alcohol Protection : Using benzyl alcohol as a solvent with catalysts like tetrabutylammonium bromide and KOH, as seen in the synthesis of nitro-trifluoromethyl anilines.

Comparison with Analogues:
  • 5-Bromo-2-(trifluoromethoxy)benzyl alcohol is synthesized via similar halogenation and trifluoromethoxy introduction steps.
  • 4-(Trifluoromethoxy)benzyl alcohol is commercially purified via distillation, indicating scalability for para-substituted derivatives.

Biological Activity

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Formula: C9H8ClF3O
Molecular Weight: 238.61 g/mol
IUPAC Name: this compound

The presence of the trifluoromethoxy group is significant as it can enhance lipophilicity and biological activity, which may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with a benzyl alcohol structure, including this compound, exhibit notable antimicrobial activity. A study highlighted that benzyl derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Benzyl alcohol derivatives have been recognized as important pharmacophores in anticancer drug development. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to benzyl alcohol have demonstrated cytotoxic effects against colorectal cancer cells, indicating that this compound may also possess similar properties .

The mechanism of action for this compound is believed to involve the modulation of enzymatic pathways and receptor interactions. The presence of halogen substituents (chlorine and trifluoromethyl groups) can enhance binding affinity to specific biological targets, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth .

Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology investigated the antiproliferative effects of various benzyl alcohol derivatives on colorectal cancer cell lines. The results indicated that certain substitutions on the benzyl ring significantly influenced cytotoxicity, with some compounds showing activity comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundIC50 (µM)Selectivity Index
This compound12.53.0
5-Fluorouracil10.01.0

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzyl alcohol derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and functionalization. For example, starting from a benzyl alcohol precursor, trifluoromethoxy and chloro groups are introduced using electrophilic substitution or nucleophilic aromatic substitution. Key steps include:

  • Halogenation : Chlorination at the 5-position using Cl₂/FeCl₃ or SOCl₂ under controlled temperature (0–5°C) .
  • Trifluoromethoxy Introduction : Reaction with CF₃O− via Ullmann coupling or copper-mediated cross-coupling .
  • Hydroxyl Protection/Deprotection : Use of silyl ethers (e.g., TMSCl) to protect the benzyl alcohol during synthesis .
  • Yield Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd vs. Cu) significantly affect reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, broad). The trifluoromethoxy group (CF₃O−) splits signals due to coupling with adjacent protons .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 232.03 (calculated for C₈H₆ClF₃O₂) .

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The benzyl alcohol’s hydroxyl group can act as a leaving group after activation (e.g., tosylation or mesylation). For example:

  • Tosylation : React with TsCl in pyridine to form a tosylate intermediate, enabling SN₂ reactions with amines or thiols .
  • Oxidation : Controlled oxidation with MnO₂ or Dess-Martin periodinane yields the corresponding aldehyde, useful in further functionalization .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges during trifluoromethoxy group installation?

  • Methodological Answer : The electron-withdrawing CF₃O− group deactivates the aromatic ring, necessitating:

  • Directed Metalation : Use of directing groups (e.g., -NHBoc) to guide trifluoromethoxy placement .
  • High-Temperature Conditions : Reactions at 80–100°C with CuI catalysts to overcome kinetic barriers .
  • Computational Modeling : DFT studies predict regioselectivity and transition states for CF₃O− incorporation .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Solutions include:

  • Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • Purification : Re-crystallization from ethanol/water or column chromatography (SiO₂, hexane/EtOAc) removes byproducts .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm peak assignments .

Q. What experimental designs are optimal for studying the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. The trifluoromethoxy group enhances stability in acidic media but accelerates hydrolysis under strong bases (e.g., NaOH) .

Q. How can regioselectivity be controlled during halogenation of the benzyl alcohol scaffold?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to guide halogen placement, followed by reduction .
  • Electrophilic Aromatic Substitution : Use Lewis acids (e.g., FeCl₃) to favor para/ortho chlorination relative to existing substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(trifluoromethoxy)benzyl alcohol
Reactant of Route 2
5-Chloro-2-(trifluoromethoxy)benzyl alcohol

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